3-Acetoxylteuvincenone G
Description
3-Acetoxylteuvincenone G (3-AG) is a novel abietane diterpenoid isolated from the whole plant of Ajuga ovalifolia var. calantha (Lamiaceae family) . Its structure was elucidated through comprehensive spectral analysis, revealing a tetracyclic abietane skeleton with an acetoxyl group at position 3 and a quinone moiety, characteristic of aromatic diterpenoids .
3-AG exhibits potent pro-apoptotic activity against non-small cell lung cancer (NSCLC) A549 cells. Mechanistically, it inhibits Src homology phosphotyrosine phosphatase 2 (SHP2), suppressing phosphorylation of downstream ERK1/2 and Akt pathways, which are critical for cell survival and proliferation . Additionally, 3-AG activates caspase-9 and caspase-3, leading to PARP cleavage and apoptosis induction . Its IC50 value against A549 cells is comparable to clinically used chemotherapeutics, positioning it as a promising candidate for NSCLC treatment .
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.46 |
IUPAC Name |
(3S,4aR,9S,11bS)-7,11-Dihydroxy-4,4,9,11b-tetramethyl-6-oxo-1,2,3,4,4a,5,6,8,9,11b-decahydrophenanthro[3,2-b]furan-3-yl acetate |
InChI |
InChI=1S/C22H28O6/c1-10-8-12-18(25)16-13(24)9-14-21(3,4)15(28-11(2)23)6-7-22(14,5)17(16)19(26)20(12)27-10/h10,14-15,25-26H,6-9H2,1-5H3/t10-,14-,15-,22-/m0/s1 |
InChI Key |
SKJAQYCPIRRSEA-FFSWNNNASA-N |
SMILES |
CC(O[C@H](C(C)(C)[C@]1([H])C2)CC[C@]1(C)C3=C(C(O)=C4C(O[C@@H](C)C4)=C3O)C2=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Acetoxylteuvincenone G |
Origin of Product |
United States |
Comparison with Similar Compounds
Euphelionolides A-N
- Source : Euphorbia helioscopia (Euphorbiaceae) .
- Activity : Cytotoxic against MCF-7 (breast) and PANC-1 (pancreatic) cells.
- Mechanism: Undefined structure-activity relationship (SAR); broad cytotoxicity noted .
- Differentiation : Lacks specificity for lung cancer cells and SHP2 targeting, unlike 3-AG.
Spiroscutelones A-C
- Source : Plectranthus scutellarioides (Lamiaceae) .
- Activity: Selective cytotoxicity against MCF-7 cells (IC50 < 5 μM) with low toxicity to normal WI-38 cells .
- Mechanism: Unknown; hypothesized to involve mitochondrial apoptosis pathways.
- Differentiation : Targets breast cancer specifically, whereas 3-AG focuses on NSCLC.
Cuceolatin D
- Source : Cunninghamia lanceolata (Cupressaceae) .
- Activity : Broad cytotoxicity against MDA-MB-231 (breast), MCF-7, and HeLa (cervical) cells (IC50 < 5 μM) .
- Mechanism : Unclear; may interfere with microtubule dynamics.
- Differentiation : Less selective than 3-AG, which specifically inhibits SHP2 in A549 cells.
Mechanistic Analogues
Sahandone and Sahandol II
Acetyl-Macrocalin B
Parvifloron D
- Source : Plectranthus ecklonii (Lamiaceae) .
- Activity : Cytotoxic against multiple cell lines via undefined pathways.
- Differentiation : Broad-spectrum activity contrasts with 3-AG’s targeted mechanism.
Potency and Selectivity
Anastomosine and 7α-Acetoxy-6,7-Dihydroicetexone
- Source : Salvia ballotiflora (Lamiaceae) .
- Activity : Highly toxic to SK-LU-1 (lung) cells, with IC50 values approaching adriamycin .
- Differentiation : Comparable potency to 3-AG but lacks SHP2-mediated pathway modulation.
Comparative Data Table
Research Findings and Implications
3-AG stands out for its dual action: (1) SHP2 inhibition, a novel target in NSCLC, and (2) caspase-mediated apoptosis. In contrast, analogues like spiroscutelones and cuceolatin D exhibit broader cytotoxicity but lack mechanistic specificity. While compounds such as anastomosine show comparable potency, their mechanisms remain less defined. Further studies should explore 3-AG’s in vivo efficacy and synergy with existing SHP2 inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
